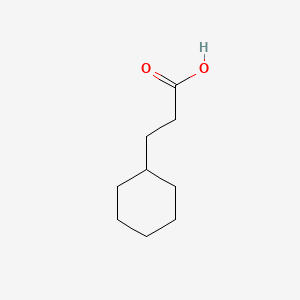

3-Cyclohexylpropanoic acid

Vue d'ensemble

Description

L'acide cyclohexanepropanoïque, également connu sous le nom d'acide 3-cyclohexylpropanoïque, est un composé organique de formule moléculaire C₉H₁₆O₂. Il s'agit d'un acide gras carbocyclique contenant un cycle cyclohexane lié à un groupe acide propanoïque. Ce composé est connu pour ses applications en synthèse organique et comme intermédiaire dans divers procédés chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide cyclohexanepropanoïque peut être synthétisé par hydrogénation de l'acide cinnamique. La réaction implique la réduction de la double liaison dans l'acide cinnamique à l'aide d'hydrogène gazeux en présence d'un catalyseur de palladium. Les conditions réactionnelles comprennent généralement une plage de température de 50 à 100 °C et une pression de 1 à 5 atm .

Méthodes de production industrielle : Dans les milieux industriels, l'acide cyclohexanepropanoïque est produit par hydrogénation catalytique de l'acide cinnamique. Le procédé implique l'utilisation d'un réacteur à écoulement continu où l'acide cinnamique est hydrogéné en présence d'un catalyseur de palladium. La réaction est réalisée à des températures et des pressions élevées pour obtenir des rendements élevés .

Types de réactions :

Oxydation : L'acide cyclohexanepropanoïque peut subir des réactions d'oxydation pour former des dérivés de l'acide cyclohexanepropanoïque. Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le composé peut être réduit en cyclohexanepropanol à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : L'acide cyclohexanepropanoïque peut participer à des réactions de substitution, où le groupe carboxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu aqueux à température ambiante.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre à basse température.

Substitution : Alcools et catalyseurs acides (par exemple, l'acide sulfurique) à des températures de reflux.

Principaux produits formés :

Oxydation : Dérivés de l'acide cyclohexanepropanoïque.

Réduction : Cyclohexanepropanol.

Substitution : Esters de l'acide cyclohexanepropanoïque.

4. Applications de la recherche scientifique

L'acide cyclohexanepropanoïque a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment son rôle de précurseur dans la synthèse de molécules bioactives.

Médecine : Les dérivés de l'acide cyclohexanepropanoïque sont étudiés pour leurs propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires et anticancéreuses.

5. Mécanisme d'action

Le mécanisme d'action de l'acide cyclohexanepropanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un ligand pour certaines enzymes, modulant leur activité. Par exemple, il peut inhiber l'activité des enzymes impliquées dans le métabolisme des acides gras, conduisant à des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .

Applications De Recherche Scientifique

Chemical Synthesis

3-Cyclohexylpropanoic acid serves as a crucial intermediate in the synthesis of various chemical compounds:

- Pharmaceutical Intermediates : It is utilized to produce 3-cyclohexyl-propionyl chloride, which is an important precursor in the synthesis of pharmaceutical agents .

- Synthesis of Esters : The compound can also be employed in the synthesis of pineapple esters, which are used in flavoring and fragrance industries .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of derivatives of this compound:

- A series of new (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters demonstrated cytotoxic activity against human leukemic cell lines. The method developed for quantification via ultra high-performance liquid chromatography—tandem mass spectrometry (UHPLC–MS/MS) showed high sensitivity and accuracy, with lower limits of quantitation at 1.3 ng/mL for DE-EDCP and 0.3 μg/mL for EDCP .

Antitubercular Activity

Research has also focused on the synthesis of nitrogen heterocyclic compounds derived from this compound:

- Compounds such as 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole exhibited potent tuberculostatic activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 1.5 to 12.5 μg/mL. Notably, these compounds showed selectivity towards M. tuberculosis compared to eukaryotic cells, indicating their potential as selective antitubercular agents .

Organotin Complexes

The compound has been studied for its role in organotin(IV) carboxylates:

- Synthesis and characterization of organotin(IV) derivatives from this compound revealed promising biological activities, including antimicrobial properties . These derivatives were synthesized by reacting tri- and di-organotin(IV) chlorides with sodium 3-cyclohexylpropanoate.

Structure-Based Drug Design

The structure-based design approach has been applied to develop inhibitors targeting norovirus proteases:

- Novel triazole-based macrocyclic inhibitors were synthesized using derivatives of this compound, demonstrating effective inhibition against norovirus 3C-like protease in vitro, with implications for antiviral drug development .

Data Summary Table

| Application Area | Compound Derivative | Activity/Outcome |

|---|---|---|

| Chemical Synthesis | 3-Cyclohexyl-propionyl chloride | Pharmaceutical intermediates |

| Medicinal Chemistry | Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate | Cytotoxic against human leukemic cell lines |

| Antitubercular Activity | Benzimidazole derivatives | MIC values: 1.5 - 12.5 μg/mL against M. tuberculosis |

| Organotin Complexes | Organotin(IV) derivatives | Antimicrobial activity |

| Drug Design | Triazole-based inhibitors | Inhibition of norovirus proteases |

Mécanisme D'action

The mechanism of action of cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. For example, it can inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

L'acide cyclohexanepropanoïque peut être comparé à d'autres composés similaires, tels que :

Acide cyclohexanacétique : Structure similaire mais avec un groupe acide acétique au lieu d'un groupe acide propanoïque.

Acide cyclohexanebutyrique : Structure similaire mais avec un groupe acide butyrique au lieu d'un groupe acide propanoïque.

Acide cyclohexylacétique : Structure similaire mais avec un groupe cyclohexyle lié à un groupe acide acétique.

Unicité : L'acide cyclohexanepropanoïque est unique en raison de sa combinaison spécifique d'un cycle cyclohexane et d'un groupe acide propanoïque, qui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, notamment la synthèse organique et la production de composés bioactifs .

Activité Biologique

3-Cyclohexylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized via several methods, with one notable approach involving the oxidation of cinnamic acid followed by hydrogenation. The process yields high purity and yield rates, often exceeding 90% without extensive post-treatment steps .

Synthetic Route

- Step 1 : Oxidation of cinnamic acid in an alkaline solution using a silver-carbon catalyst.

- Step 2 : Hydrogenation of the resulting product using a ruthenium catalyst, followed by acidification to obtain this compound.

This method is efficient and cost-effective, making it suitable for large-scale production.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent tuberculostatic activity against Mycobacterium tuberculosis. Compounds synthesized from this acid, particularly those bearing benzimidazole-like systems, showed minimal inhibitory concentrations (MIC) ranging from 1.5 to 12.5 μg/mL. Notably, some derivatives were selective for M. tuberculosis, sparing human fibroblasts and other microbial strains, indicating their potential as targeted antitubercular agents .

Antitumor Activity

Research has also highlighted the antitumor properties of certain derivatives of this compound. For instance, compounds derived from this acid demonstrated significant cytotoxic effects against various cancer cell lines, including human glioma (U251) cells. The most effective derivative was found to induce apoptosis through oxidative stress mechanisms, with IC50 values lower than those of conventional chemotherapeutics like cisplatin .

Summary of Antitumor Findings

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| n-butyl ester 1e | U251 (human glioma) | <10 | Induction of ROS and apoptosis |

| Other derivatives | HL-60 (leukemia) | >20 | Cytotoxicity observed |

Lipophilicity and Absorption

The lipophilicity of this compound derivatives has been studied to predict their absorption and bioavailability. A strong correlation was found between lipophilicity parameters and antiproliferative activity. This information is crucial for understanding how these compounds might behave in vivo and their potential as therapeutic agents .

Case Study 1: Antitubercular Activity

A series of novel compounds derived from this compound were tested against M. tuberculosis. The most promising candidates showed selective activity with minimal toxicity to human cells, indicating a favorable therapeutic index.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that the n-butyl ester derivative significantly inhibited the growth of glioma cells while sparing normal astrocytes. This selectivity suggests that modifications to the cyclohexylpropanoic structure can enhance therapeutic efficacy while reducing side effects.

Analyse Des Réactions Chimiques

Esterification Reactions

3-CPA undergoes esterification with alcohols to form cyclohexylpropanoate esters, widely used in fragrance and pharmaceutical industries.

Key Findings :

-

Patent CN109824502A demonstrates direct esterification of 3-CPA with allyl alcohol under acidic conditions, yielding fragrance precursors.

-

Esters like ethyl and methyl derivatives are synthesized via hydrogenation of cinnamate intermediates using ruthenium catalysts (120–140°C, 2–6 hr) .

Metal Carboxylate Formation

3-CPA reacts with organotin(IV) chlorides to form bioactive metal complexes.

Key Findings :

-

Triorganotin(IV) derivatives (e.g., trimethyltin) form pentacoordinated complexes, as confirmed by IR and NMR spectroscopy .

-

These complexes exhibit cytotoxic activity against human leukemic cell lines (IC₅₀: 10–45 μM) .

Salt Formation

3-CPA reacts with bases to form carboxylate salts, critical for purification and further synthesis.

Key Findings :

-

Sodium salts of 3-CPA are intermediates in hydrogenation reactions, enabling direct use in subsequent steps without purification .

Oxidation and Reduction

While 3-CPA itself is stable, its derivatives undergo redox reactions:

Oxidation of Esters

-

Ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters generate reactive oxygen species (ROS) in leukemic cells, inducing mitochondrial apoptosis via caspase-independent pathways .

Reduction of Carboxylic Acid Group

-

Lithium aluminum hydride (LiAlH₄) reduces 3-CPA to 3-cyclohexylpropanol, though this reaction is less explored in literature.

Biological Activity of Derivatives

Ester and organotin derivatives of 3-CPA exhibit notable bioactivity:

Key Findings :

-

Ethylenediamine esters induce apoptosis in HL-60 leukemic cells by increasing superoxide production and depolarizing mitochondrial membranes .

-

Organotin complexes show selective toxicity toward cancer cells over healthy mononuclear cells .

Analytical Characterization

3-CPA and its derivatives are characterized by:

Propriétés

IUPAC Name |

3-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZLEGIHUQOJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061028 | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-97-3 | |

| Record name | Cyclohexanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02242 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U36W9HNV6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.